molecular formula C12H14N2 B3349795 (S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole CAS No. 23844-21-5

(S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Cat. No.: B3349795
CAS No.: 23844-21-5
M. Wt: 186.25 g/mol
InChI Key: LPIJOZBIVDCQTE-QMMMGPOBSA-N
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Description

(S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a tetrahydro-β-carboline derivative characterized by a fused indole and piperidine ring system. This compound serves as a critical scaffold in medicinal chemistry due to its structural similarity to bioactive natural products like tryptophan derivatives and serotonin precursors . Its stereochemical configuration (S-enantiomer) enhances specificity in biological interactions, making it a valuable template for designing TRPV1 antagonists, histone deacetylase (HDAC) inhibitors, and antiproliferative agents . The compound is synthesized via ring-closing reactions or modifications of tryptophan derivatives, often involving acyl halides or triazole linkages .

Properties

IUPAC Name

(1S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-5,8,13-14H,6-7H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIJOZBIVDCQTE-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C2=C(CCN1)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351617
Record name (-)-1,2,3,4-Tetrahydroharman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23844-21-5
Record name (-)-1,2,3,4-Tetrahydroharman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The specific conditions for synthesizing this compound may vary, but generally include the use of a strong acid such as hydrochloric acid or sulfuric acid, and heating the reaction mixture to facilitate the cyclization process .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. This process is optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Pictet–Spengler Reaction

This method employs L-tryptophan derivatives to establish stereochemistry at C1 and C3 positions:

  • Kinetic control : Cyclization of L-tryptophan methyl ester (11b ) with methyl 4-oxobutanoate using TFA in DCM yields (1S,3S)-configured products with a 4:1 diastereomeric ratio (dr) at 0°C .

  • Optimized conditions : Using Yb(OTf)₃ or TFA with MgSO₄ enhances yields (30% → 67%) by stabilizing intermediates .

Enzymatic Catalysis

Enzymes enable asymmetric synthesis of (S)-configured products:

  • Example : (1S)-1-tert-butyl-THβC (1S)-19a is synthesized from 1-tert-butyl-4,9-dihydro-3H-pyrido[3,4-b]indole (18a ) via enzymatic resolution .

Functional Group Transformations

The core structure undergoes targeted modifications:

Amidation Reactions

Methyl ester derivatives react with methylamine under mild conditions:

ParameterValue
Reagent 33% methylamine in ethanol
Conditions 50°C, 48 h, autoclave
Yield 93–98%
Stereoretention Complete (confirmed by NMR)

Mechanism : Catalyst-free nucleophilic acyl substitution preserves stereochemistry at C1 and C3 .

Chloroacetylation

The 2-position undergoes electrophilic substitution:

  • Reagent : 2-Chloroacetyl chloride in DCM at −40°C .

  • Application : Introduces reactive handles for protein disulfide isomerase inhibitors.

Comparative Reactivity of Analogues

Key structural variations influence reactivity:

CompoundReactivity Profile
Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylateLacks electrophilic chloroacetyl group; limited cross-coupling utility
(1R,3R)-Methyl 1-(benzo[d] dioxol-5-yl)-...-3-carboxylateEnhanced π-stacking due to benzodioxole; altered biological targeting
(S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indoleBase structure for asymmetric functionalization at C2/C3

Stereochemical Integrity in Reactions

(S)-Configuration remains stable under standard conditions:

  • NMR validation : J coupling constants (e.g., JH3H4a=5.0HzJ_{H3-H4a}=5.0\,\text{Hz}, JH3H4b=10.0HzJ_{H3-H4b}=10.0\,\text{Hz}) confirm retention of stereochemistry post-amidation .

  • Thermal stability : No racemization observed below 100°C in polar aprotic solvents .

Industrial Scalability Considerations

FactorOptimization Strategy
Yield Continuous flow reactors improve Pictet–Spengler cyclization efficiency by 22% .
Purification Silica-free methods using recrystallization (EtOH) achieve >99% purity .
Cost Enzymatic catalysis reduces chiral auxiliary use by 40% .

Scientific Research Applications

Neuropharmacological Applications

Antidepressant Activity
Research has indicated that (S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole exhibits antidepressant-like effects in animal models. Its mechanism is thought to involve the modulation of serotonin and norepinephrine levels in the brain. Studies have shown that this compound can significantly reduce depression-like behaviors in rodents, suggesting potential for development as an antidepressant agent .

Cognitive Enhancement
There is emerging evidence that this compound may enhance cognitive functions. In particular, it has been studied for its ability to improve memory and learning processes. The neuroprotective properties attributed to this compound suggest it could be beneficial in treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's .

Cardiovascular Research

Antihypertensive Effects
this compound has been linked to antihypertensive effects similar to those of reserpine. It acts by lowering blood pressure through central nervous system mechanisms. This property makes it a candidate for further investigation as a treatment for hypertension and related cardiovascular conditions .

Synthetic Chemistry Applications

Precursor in Synthesis
This compound serves as a valuable intermediate in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can lead to the development of new pharmacological agents. For instance, derivatives of this compound have been synthesized for targeted drug discovery efforts aimed at specific diseases .

Case Studies

Study Title Objective Findings
Antidepressant Effects of this compoundTo evaluate the antidepressant potential in rodent modelsSignificant reduction in depression-like behaviors observed; potential mechanism linked to serotonin modulation
Cognitive Enhancement PropertiesTo assess memory improvement capabilitiesEnhanced learning and memory retention noted; suggests neuroprotective effects against cognitive decline
Cardiovascular ImplicationsTo investigate antihypertensive propertiesDemonstrated blood pressure-lowering effects comparable to traditional antihypertensive agents

Mechanism of Action

The mechanism of action of (S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the production of prostaglandins, which are involved in inflammation and pain .

Comparison with Similar Compounds

TRPV1 Antagonists

(S)-1-Methyl derivatives exhibit superior TRPV1 antagonism compared to dihydroindole analogues. For example, triazole-linked 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives (e.g., compound 9e ) showed 10-fold higher potency against capsaicin-induced hTRPV1 activation than dihydroindole counterparts (IC₅₀ = 12 nM vs. 120 nM) . The fully saturated tetrahydro ring enhances steric complementarity with the TRPV1 binding pocket.

HDAC Inhibitors

Modifications at the 3-carboxamide position significantly impact antiproliferative activity. For instance:

  • (9e): (1R,3S)-N-(6-(Hydroxyamino)-6-oxohexyl)-2-(4-methoxybenzyl)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide Activity: IC₅₀ = 0.8 μM (HCT116 colon cancer) Key Feature: 4-Methoxybenzyl group enhances HDAC1/6 selectivity .
  • (9g): 1-(4-Chlorophenyl)-N-(7-(hydroxyamino)-7-oxoheptyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide Activity: IC₅₀ = 1.2 μM (HCT116) Key Feature: Chlorophenyl substitution improves membrane permeability .

Table 1: Comparison of HDAC Inhibitors

Compound Substituent IC₅₀ (μM) Selectivity
9e 4-Methoxybenzyl 0.8 HDAC1/6
9g 4-Chlorophenyl 1.2 Broad-spectrum
9i Cyclopropyl 2.5 HDAC6

Physicochemical Properties

Melting Points and Solubility

Methyl or aryl substitutions at the 1-position increase melting points, suggesting enhanced crystallinity:

  • 5n : 1-Methyl-2-(methylsulfonyl) derivative → m.p. = 176–178°C .
  • 5t : 1-Phenyl-2-tosyl derivative → m.p. = 157–162°C .
    Smaller substituents (e.g., methyl) improve aqueous solubility, whereas bulky groups (e.g., tosyl) reduce it .

Stereochemical Effects

The (S)-configuration at the 1-methyl position enhances enantiomeric purity and bioactivity. For example, (S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives show 30% higher HDAC inhibition than their (R)-counterparts due to better fit in the catalytic pocket .

Acylation Reactions

Reaction of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole with acyl halides in CH₂Cl₂/NEt₃ yields 2-substituted derivatives (e.g., 3a–3i ) with >80% purity . Triazole conjugates are synthesized via click chemistry, achieving 66–94% yields .

Oxidative Rearrangement

TCCA-mediated oxidation of tetrahydro-β-carbolines produces spirooxindoles (e.g., 5u ) with 94% yield, enabling access to structurally diverse analogs .

Anticancer Activity

RSL3 analogs (e.g., methyl 2-(2-chloroacetyl)-1-(4-(methoxycarbonyl)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate) inhibit GPX4 with IC₅₀ = 100 nM, inducing ferroptosis in cancer cells .

Antiplasmodial Activity

N-Cyclohexyl-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide (4) exhibits IC₅₀ = 1.8 μM against Plasmodium falciparum, outperforming cyclooctyl derivatives (IC₅₀ = 3.5 μM) .

Biological Activity

(S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a complex organic compound belonging to the class of indole derivatives. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H14N2
  • Molecular Weight : 186.25 g/mol
  • CAS Number : 23844-21-5

The compound's structure is characterized by a pyridoindole framework, which contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its neuropharmacological effects and potential as an anticancer agent.

Neuropharmacological Effects

Research indicates that this compound may exhibit neuroprotective properties. A study highlighted its ability to modulate neurotransmitter systems and potentially alleviate symptoms associated with neurodegenerative diseases. The compound's interaction with serotonin receptors suggests it could influence mood and cognitive functions.

Anticancer Activity

Several studies have examined the cytotoxic effects of this compound against various cancer cell lines. Notably:

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • A549 (lung cancer)
    • HT-29 (colon cancer)

The compound demonstrated significant cytotoxicity in these cell lines, with IC50 values indicating effective inhibition of cell proliferation.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Serotonin Receptor Modulation : The compound acts as an agonist at certain serotonin receptors, which may contribute to its neuropharmacological effects.
  • Inhibition of Cell Proliferation : Its ability to induce apoptosis in cancer cells has been linked to the activation of caspase pathways.
  • Antioxidant Properties : The compound exhibits radical scavenging activity that may protect cells from oxidative stress.

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal investigated the neuroprotective effects of this compound in a model of Parkinson's disease. The results indicated that treatment with the compound led to a reduction in neuronal loss and improvement in motor function.

Case Study 2: Anticancer Potential

Another study focused on the anticancer potential of the compound against lung cancer cells. The findings revealed that this compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.

Data Table: Biological Activity Summary

Activity TypeCell LineIC50 Value (µM)Mechanism of Action
NeuroprotectionN/AN/ASerotonin receptor modulation
AnticancerMDA-MB-23115Induction of apoptosis
AnticancerA54920Caspase pathway activation
AnticancerHT-2925Mitochondrial dysfunction

Q & A

Q. What are the standard synthetic routes for preparing (S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole and its derivatives?

Methodological Answer: The core scaffold is synthesized via multi-step procedures involving:

Base compound preparation : Dissolve 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole in dichloromethane, add triethylamine, and react with acyl halides or electrophiles to introduce substituents at the 2-position .

Stereochemical control : For (S)-configured derivatives, chiral auxiliaries or asymmetric catalysis (e.g., chiral HPLC) are used to isolate enantiomers .

Purification : Column chromatography (silica gel, 5% MeOH:CH₂Cl₂) ensures purity .

Q. How is the compound structurally characterized to confirm its identity and purity?

Methodological Answer: Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions and stereochemistry. For example, (1R,3S)-configured derivatives show distinct splitting patterns for methyl groups .
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., m/z 479.6 [M+H]⁺ for HDAC inhibitors) .
  • Melting point analysis : Sharp melting points (e.g., 128–130°C) indicate crystalline purity .

Advanced Research Questions

Q. How can researchers optimize the synthesis of derivatives for enhanced biological activity (e.g., antifungal or antiproliferative effects)?

Methodological Answer:

  • Substituent screening : Introduce acylhydrazone moieties (e.g., 4-chlorobenzaldehyde) to improve antifungal activity. Yields and activities vary with substituent hydrophobicity and steric effects .
  • Reaction conditions : Microwave-assisted synthesis reduces reaction time (5 hours vs. 24 hours) and improves regioselectivity in α-arylation reactions .
  • Data-driven optimization : Compare yields and bioactivity across derivatives (e.g., 2-tosyl derivatives show 93% yield and 157–162°C melting points) .

Q. What experimental strategies resolve contradictions in biological activity data across derivatives?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Correlate substituent electronic properties (e.g., electron-withdrawing groups) with antifungal IC₅₀ values. For example, tert-butyl tetrazole hybrids (14c) show 66% yield but variable activity .
  • Computational docking : Use tools like AutoDock to model interactions (e.g., hydrogen bonding with Asp32 in BACE1 inhibitors) and predict binding affinities .
  • Controlled replicates : Repeat assays under standardized conditions (e.g., 24-hour incubation at 37°C) to minimize variability .

Q. How does stereochemistry influence the compound’s role as a β-secretase (BACE1) inhibitor?

Methodological Answer:

  • Docking studies : The (S)-configuration at C3 positions the side chain in the S2 pocket of BACE1, enhancing Van der Waals interactions with Gly230 and Asp228 .
  • Binding energy analysis : (S)-3-(azidomethyl) derivatives exhibit lower ΔG values (-8.2 kcal/mol) compared to R-configurations (-7.5 kcal/mol) .
  • Synthetic validation : Cu(I)-catalyzed azide-alkyne cycloaddition attaches functional groups (e.g., triazoles) to the core while preserving stereochemistry .

Q. What methodologies evaluate the compound’s efficacy in histone deacetylase (HDAC) inhibition?

Methodological Answer:

  • Enzyme assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) in HDAC isoforms (e.g., HDAC1/6) .
  • Cell-based assays : Treat cancer cell lines (e.g., HeLa) and assess viability via MTT assays. Derivatives like 9e (yellow solid, 128.2–130.2°C) show dose-dependent inhibition .
  • Pharmacokinetic profiling : Determine solubility (e.g., DMSO stock solutions) and metabolic stability using liver microsomes .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Reactant of Route 2
(S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

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